molecular formula C10H20N2S B8517720 N-tert-Butyl-N-cyclopentylthiourea CAS No. 70498-31-6

N-tert-Butyl-N-cyclopentylthiourea

Cat. No. B8517720
CAS RN: 70498-31-6
M. Wt: 200.35 g/mol
InChI Key: ILSWVYWNSURALO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-Butyl-N-cyclopentylthiourea is a useful research compound. Its molecular formula is C10H20N2S and its molecular weight is 200.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-tert-Butyl-N-cyclopentylthiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-tert-Butyl-N-cyclopentylthiourea including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

70498-31-6

Product Name

N-tert-Butyl-N-cyclopentylthiourea

Molecular Formula

C10H20N2S

Molecular Weight

200.35 g/mol

IUPAC Name

1-tert-butyl-1-cyclopentylthiourea

InChI

InChI=1S/C10H20N2S/c1-10(2,3)12(9(11)13)8-6-4-5-7-8/h8H,4-7H2,1-3H3,(H2,11,13)

InChI Key

ILSWVYWNSURALO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(C1CCCC1)C(=S)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of t-butyl isothiocyanate (5.0 mL; 39.41 mmol) in CH2Cl2 (200 mL) was added cyclopentylamine (4.67 mL; 47.29 mmol) followed by DIEA and the reaction mixture was stirred at RT for 2 h. The mixture was diluted with EtOAc, washed with 10% citric acid (2×), saturated NaHCO3 (2×), H2O (2×) and brine (1×). The organic layer was dried over anhydrous MgSO4, filtered and evaporated to dryness to obtain the t-butyl-cyclopentylthiourea as a white solid (3.70 g; 47% yield).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
4.67 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.